molecular formula C15H15N3O2S B5734360 1-(1,3-Benzodioxol-5-yl)-3-(4,6-dimethylpyridin-2-yl)thiourea

1-(1,3-Benzodioxol-5-yl)-3-(4,6-dimethylpyridin-2-yl)thiourea

Cat. No.: B5734360
M. Wt: 301.4 g/mol
InChI Key: LLJCKRQCKSCWFV-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(4,6-dimethylpyridin-2-yl)thiourea is a synthetic organic compound that features a benzodioxole ring and a dimethylpyridine ring connected by a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(4,6-dimethylpyridin-2-yl)thiourea typically involves the reaction of 1,3-benzodioxole-5-isothiocyanate with 4,6-dimethyl-2-aminopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(4,6-dimethylpyridin-2-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzodioxole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzodioxole and pyridine derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-(4,6-dimethylpyridin-2-yl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(4,6-dimethylpyridin-2-yl)thiourea is not well-documented. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-3-(2-pyridyl)thiourea
  • 1-(1,3-Benzodioxol-5-yl)-3-(4-methylpyridin-2-yl)thiourea
  • 1-(1,3-Benzodioxol-5-yl)-3-(6-methylpyridin-2-yl)thiourea

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-(4,6-dimethylpyridin-2-yl)thiourea is unique due to the presence of both benzodioxole and dimethylpyridine rings, which confer specific chemical and biological properties. The combination of these structural features may result in distinct reactivity and interaction profiles compared to other similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4,6-dimethylpyridin-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-9-5-10(2)16-14(6-9)18-15(21)17-11-3-4-12-13(7-11)20-8-19-12/h3-7H,8H2,1-2H3,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJCKRQCKSCWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=S)NC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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